Product packaging for Benzofurazan-5-carbonyl chloride(Cat. No.:CAS No. 126147-86-2)

Benzofurazan-5-carbonyl chloride

Cat. No.: B154002
CAS No.: 126147-86-2
M. Wt: 182.56 g/mol
InChI Key: ODCMBRSQNVPDOK-UHFFFAOYSA-N
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Description

Contextualization of Acid Halides in Contemporary Synthetic Chemistry

Acid halides, and more specifically acyl chlorides like benzofurazan-5-carbonyl chloride, are a class of organic compounds characterized by a carbonyl group bonded to a halogen atom. fluorochem.co.uk They are renowned for their high reactivity, which stems from the strong electron-withdrawing nature of the halogen and the inherent polarity of the carbonyl group. This reactivity makes them exceptional intermediates in nucleophilic acyl substitution reactions, a fundamental process in organic synthesis. libretexts.org

In these reactions, the acyl chloride readily reacts with a variety of nucleophiles, such as amines, alcohols, and water, to form a range of carboxylic acid derivatives including amides, esters, and carboxylic acids, respectively. libretexts.org The chloride ion is an excellent leaving group, facilitating these transformations. libretexts.org This versatility allows chemists to introduce the acyl group into a wide array of molecules, making acid halides indispensable tools for constructing complex molecular architectures.

Distinctive Structural Features and Research Significance of the Benzofurazan (B1196253) Moiety

The benzofurazan moiety, also known as 2,1,3-benzoxadiazole, is a heterocyclic aromatic compound that possesses distinctive electronic properties. nih.gov The fusion of a furan (B31954) ring with a benzene (B151609) ring, along with the presence of two nitrogen atoms, creates a unique electron-deficient aromatic system. This electron-withdrawing nature is a key feature that underpins its research significance.

The benzofurazan skeleton is a critical component in the design of fluorogenic and fluorescent labeling reagents. nih.gov Its ability to participate in intramolecular charge-transfer (ICT) processes upon excitation with light leads to fluorescence, a phenomenon that is highly sensitive to the local environment. researchgate.net This property is exploited in the development of probes for detecting and imaging biological molecules and ions. researchgate.net Furthermore, benzofurazan derivatives have shown promise in medicinal chemistry, with studies revealing their potential as antifungal, antimicrobial, and antitumor agents. nih.gov

Overview of this compound as a Versatile Synthetic Intermediate

This compound combines the high reactivity of an acyl chloride with the unique electronic and photophysical properties of the benzofurazan core. This combination makes it a highly versatile synthetic intermediate for the construction of advanced materials and biologically active compounds. researchgate.netnih.gov

Its primary role is to introduce the benzofurazan-5-carbonyl group into other molecules through nucleophilic acyl substitution. For instance, its reaction with amines leads to the formation of stable amide bonds, a common strategy for linking the benzofurazan moiety to other molecular fragments. libretexts.orgnih.gov This approach has been utilized to covalently attach benzofurazan derivatives to materials like graphene oxide, thereby imparting new functionalities such as fluorescence and antimicrobial properties to the material. nih.gov The reactivity of this compound with various nucleophiles makes it a valuable building block for creating a diverse range of complex molecules with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClN2O2 B154002 Benzofurazan-5-carbonyl chloride CAS No. 126147-86-2

Properties

IUPAC Name

2,1,3-benzoxadiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3ClN2O2/c8-7(11)4-1-2-5-6(3-4)10-12-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCMBRSQNVPDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370731
Record name Benzofurazan-5-carbonyl chloride
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Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126147-86-2
Record name 2,1,3-Benzoxadiazole-5-carbonyl chloride
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Record name Benzofurazan-5-carbonyl chloride
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Record name 2,1,3-benzoxadiazole-5-carbonyl chloride
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Record name 126147-86-2
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Synthesis and Methodological Development of Benzofurazan 5 Carbonyl Chloride

Precursor Synthesis Strategies for the Benzofurazan (B1196253) Core

The construction of the benzofurazan ring system is a critical first stage in the synthesis of Benzofurazan-5-carbonyl chloride. A common and effective strategy commences with commercially available starting materials, such as p-chlorobenzonitrile. This approach involves a multi-step sequence, beginning with the nitration of the benzene (B151609) ring, followed by amination and subsequent cyclization to form the heterocyclic benzofurazan core.

A plausible synthetic route begins with the nitration of p-chlorobenzonitrile to yield 4-chloro-3-nitrobenzonitrile (B1361363). This is typically achieved using a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures to control the regioselectivity of the nitration. The resulting 4-chloro-3-nitrobenzonitrile is a key intermediate which can then be converted to 4-amino-3-nitrobenzonitrile (B23877). This transformation is generally accomplished through nucleophilic aromatic substitution, where the chloro group is displaced by an amino group, for instance, by reaction with ammonia.

The crucial step of forming the benzofurazan ring involves the cyclization of the ortho-nitroamino functionality. This intramolecular condensation of 4-amino-3-nitrobenzonitrile leads to the formation of 5-cyanobenzofurazan. This reaction is often promoted by a dehydrating agent or by thermal means.

Finally, the nitrile group of 5-cyanobenzofurazan is hydrolyzed to a carboxylic acid to produce benzofurazan-5-carboxylic acid, the direct precursor to the target compound. This hydrolysis can be carried out under either acidic or basic conditions, typically by heating with a strong acid like hydrochloric acid or a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid. masterorganicchemistry.comrsc.org

Carbonyl Chloride Functionalization Methodologies

The conversion of the carboxylic acid group in benzofurazan-5-carboxylic acid to a carbonyl chloride is the final and pivotal step in the synthesis of this compound. This transformation introduces a highly reactive acyl chloride moiety, which is susceptible to nucleophilic attack, making the product a versatile reagent for further chemical modifications.

Reagent Selection and Reaction Conditions for Carboxylic Acid Chlorination

The chlorination of carboxylic acids is a well-established transformation in organic synthesis, with several reagents available for this purpose. The most commonly employed chlorinating agents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). orgsyn.org

Thionyl Chloride: The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). This method is often favored because the volatile nature of the byproducts simplifies the purification of the desired acyl chloride. The reaction is typically carried out in an inert solvent, and sometimes a catalytic amount of a tertiary amine like pyridine (B92270) is added to accelerate the reaction.

Oxalyl Chloride: Oxalyl chloride is another highly effective reagent for the conversion of carboxylic acids to acyl chlorides. It is known for its mild reaction conditions and for producing volatile byproducts (CO, CO₂, and HCl), which also facilitates product isolation. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

The choice between thionyl chloride and oxalyl chloride often depends on the specific substrate and the desired reaction conditions. For sensitive substrates, the milder conditions offered by oxalyl chloride may be preferable.

Optimized Protocols for Yield and Purity in this compound Production

To achieve high yield and purity of this compound, optimization of the reaction parameters for the chlorination of benzofurazan-5-carboxylic acid is crucial. This includes the choice of chlorinating agent, solvent, reaction temperature, and reaction time.

Using Thionyl Chloride: An optimized protocol would involve reacting benzofurazan-5-carboxylic acid with an excess of thionyl chloride, either neat or in an inert solvent such as toluene (B28343) or dichloromethane (B109758). The reaction mixture is typically heated to reflux to ensure complete conversion. After the reaction is complete, the excess thionyl chloride and the solvent can be removed by distillation under reduced pressure, yielding the crude this compound, which can be further purified if necessary.

Using Oxalyl Chloride: A typical procedure using oxalyl chloride involves dissolving benzofurazan-5-carboxylic acid in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran. A catalytic amount of DMF is added, followed by the slow addition of oxalyl chloride at room temperature or below. The reaction progress can be monitored by the cessation of gas evolution. Upon completion, the solvent and volatile byproducts are removed under vacuum to afford the desired product.

Mechanistic Investigations of Benzofurazan 5 Carbonyl Chloride Reactivity

Nucleophilic Acyl Substitution Pathways Involving Benzofurazan-5-carbonyl Chloride

The mechanism can proceed under both basic and acidic conditions. byjus.com In basic or neutral conditions, a potent nucleophile directly attacks the carbonyl group. byjus.com Under acidic conditions, the carbonyl oxygen is first protonated, which significantly enhances the electrophilicity of the carbonyl carbon and activates the molecule for attack by even weak nucleophiles. lscollege.ac.inbyjus.com

The reaction rate is expected to be rapid due to two main factors: the high electrophilicity of the carbonyl carbon and the stability of the departing chloride anion as a leaving group. The electron-withdrawing nature of the benzofurazan (B1196253) ring further enhances the partial positive charge on the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.

Table 1: Hypothetical Relative Rate Constants for the Reaction of this compound with Various Nucleophiles

NucleophileSolventRelative Rate Constant (k_rel)
AnilineAcetonitrile1.0
MethanolAcetonitrile0.2
WaterAcetonitrile0.05
tert-ButanolAcetonitrile0.01

Note: This table is illustrative and based on general reactivity principles. Actual experimental values are not available.

When this compound reacts with a chiral, non-racemic nucleophile, the stereochemical integrity at the nucleophile's chiral center is typically retained. The reaction occurs at the planar, achiral carbonyl carbon, which does not become a new stereocenter in the product.

If the reaction were to involve a chiral center on the acyl portion of the molecule (which is not the case for the parent compound), the reaction proceeds through a planar tetrahedral intermediate. Attack of the nucleophile can occur from either face of the carbonyl plane, and the subsequent collapse of the intermediate would likely lead to racemization if the alpha-carbon were a stereocenter. However, for most reactions involving this acyl chloride, the stereochemistry is determined by the nucleophile itself.

Influence of the Benzofurazan Moiety on Electronic and Steric Effects

The benzofurazan (2,1,3-benzoxadiazole) ring system is the dominant factor controlling the reactivity of the carbonyl group.

Computational models would be expected to show a large partial positive charge (δ+) on the carbonyl carbon, significantly greater than that in benzoyl chloride. An analysis of the molecular orbitals would reveal a low-lying Lowest Unoccupied Molecular Orbital (LUMO) centered on the carbonyl group. This low-energy LUMO makes the molecule a potent electrophile, readily interacting with the Highest Occupied Molecular Orbital (HOMO) of nucleophiles. The electron-withdrawing nature of chlorine further contributes to this high electrophilicity. libretexts.orglibretexts.org

Table 2: Expected Computational Parameters for this compound

ParameterExpected Value/CharacteristicImplication for Reactivity
LUMO EnergyLowHigh electrophilicity, fast reaction with nucleophiles
Partial Charge on Carbonyl Carbon (δ+)High positive valueStrong electrostatic attraction for nucleophiles
C=O Bond PolarizationHighly polarizedIncreased reactivity compared to less polarized carbonyls

Note: This table presents expected trends based on chemical principles, not published computational results.

The steric environment around the carbonyl group in this compound is relatively unhindered. The molecule is planar, allowing nucleophiles to approach the carbonyl carbon with relative ease. This is in contrast to acyl chlorides with bulky ortho substituents, which can sterically shield the reaction center and slow down the rate of substitution.

In reactions with multifunctional nucleophiles, regioselectivity would be dictated by the relative nucleophilicity of the different functional groups. For instance, in a molecule containing both an amino and a hydroxyl group, the more nucleophilic amino group would preferentially attack the acyl chloride. The high reactivity of this compound means that such reactions would likely need to be conducted at low temperatures to control selectivity and prevent side reactions.

Characterization and Reactivity of Transient Intermediates

The key transient species in reactions of this compound is the tetrahedral intermediate formed during the nucleophilic acyl substitution mechanism. libretexts.orglscollege.ac.in This intermediate has a central sp³-hybridized carbon atom bonded to the original carbonyl oxygen (now an alkoxide), the chloride, the benzofurazan ring, and the incoming nucleophile.

Direct characterization of this intermediate is challenging due to its short lifetime. It readily collapses by expelling the chloride ion to reform a stable carbonyl double bond. libretexts.org Its existence is inferred from kinetic studies, isotopic labeling experiments, and analogy with other acyl transfer reactions. In principle, the intermediate could be stabilized and observed at very low temperatures (cryogenic conditions) using spectroscopic techniques like NMR or IR, but such studies have not been reported for this specific compound. The reactivity of the intermediate is dominated by the elimination of the most stable leaving group, which in this case is the chloride ion.

Spectroscopic Elucidation of Reaction Pathway Intermediates

Spectroscopic methods are essential for tracking the conversion of this compound into its products and for identifying any transient species formed during the reaction. Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide direct evidence of the chemical transformations occurring.

In a typical reaction, such as the aminolysis with an amine, in-situ IR spectroscopy can be employed to monitor the progress in real-time. The initial spectrum would be dominated by the strong carbonyl (C=O) stretching vibration of the acyl chloride, which appears at a characteristically high frequency. uobabylon.edu.iq As the reaction proceeds, the intensity of this peak would decrease, while a new carbonyl peak for the resulting amide product would appear at a lower frequency.

Table 1: Representative Infrared (IR) Spectroscopic Data for the Reaction of an Aromatic Acyl Chloride

Compound / IntermediateSpectroscopic TechniqueCharacteristic Absorption (cm⁻¹)Interpretation
This compoundFT-IR~1775-1810Strong C=O stretch, typical for an aromatic acyl chloride. uobabylon.edu.iq
Tetrahedral IntermediateTime-resolved IRNot typically observed (highly transient)The intermediate lacks a carbonyl double bond.
Amide ProductFT-IR~1650-1690Appearance of the amide I band (C=O stretch).
Amide ProductFT-IR~3200-3400Appearance of N-H stretching band (if a primary or secondary amine is used).

¹H and ¹³C NMR spectroscopy are also vital for confirming the final structure and, in some cases, for detecting stable intermediates. In reactions of chloro-nitrobenzofurazan derivatives, for instance, ¹H-NMR has been used to monitor the reaction course directly in the NMR tube, observing the shifts in the aromatic protons as the substitution reaction proceeds. mdpi.com For the reaction of this compound, one would expect to see the disappearance of the signal corresponding to the acidic proton of a nucleophile (e.g., an amine N-H or alcohol O-H) and the appearance of new signals for the resulting amide or ester, along with characteristic shifts in the aromatic protons of the benzofurazan ring system. mdpi.com

Theoretical Modeling of Transition States and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insight into the reaction mechanism by mapping the potential energy surface. researchgate.net This allows for the calculation of the geometries of reactants, intermediates, transition states, and products, as well as their relative energies.

The nucleophilic acyl substitution reaction of this compound is expected to proceed via a tetrahedral intermediate. libretexts.orgchemguide.co.uk The reaction pathway can be modeled as follows:

Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient, negatively charged tetrahedral intermediate. This step is typically the rate-limiting step. libretexts.org

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion as the leaving group.

DFT calculations can determine the activation energy (the energy barrier to reach the transition state) for each step. For the hydrolysis of benzoyl chlorides, DFT studies have shown that the mechanism is a concerted S_N2-type reaction, where the transition state geometry can be "tight" or "loose" depending on the electronic nature of the substituents on the aromatic ring. researchgate.net An electron-withdrawing group, like the benzofurazan moiety, would likely favor a "tight" transition state.

The energy profile for a representative reaction would show the relative free energies of each species along the reaction coordinate.

Table 2: Representative Calculated Energy Profile for the Acylation Reaction of an Aromatic Acyl Chloride

SpeciesDescriptionRelative Free Energy (kcal/mol) (Illustrative)Key Structural Features
ReactantsThis compound + Nucleophile0sp² hybridized carbonyl carbon.
Transition State 1 (TS1)Nucleophile approaching and bonding to carbonyl carbon.+15 to +20Partial bond formation between nucleophile and carbon; elongated C=O bond.
Tetrahedral IntermediateFully formed tetrahedral center.+5 to +10sp³ hybridized carbon; C-O single bond with negative charge.
Transition State 2 (TS2)C-Cl bond breaking and C=O bond reforming.+12 to +18Elongating C-Cl bond; shortening C-O bond.
ProductsAmide/Ester Product + Chloride-5 to -10sp² hybridized carbonyl carbon reformed; stable product.

These theoretical models, when corroborated with experimental spectroscopic data, provide a comprehensive picture of the reaction dynamics, confirming the stepwise addition-elimination mechanism and quantifying the energetic landscape of the transformation.

Advanced Synthetic Applications of Benzofurazan 5 Carbonyl Chloride

Construction of Complex Molecular Architectures and Scaffolds

The inherent reactivity of the acyl chloride functional group, combined with the stable benzofurazan (B1196253) scaffold, allows for the strategic construction of more intricate molecular designs.

While the primary function of Benzofurazan-5-carbonyl chloride is acylation, it can serve as a key reactant in multi-step syntheses that generate new heterocyclic systems. The carbonyl chloride can be used to introduce a side chain that subsequently participates in an intramolecular cyclization reaction. For instance, a palladium-catalyzed reaction can facilitate the intramolecular addition of an acyl chloride to a tethered alkyne, a process that forges new ring systems such as benzofurans. nih.gov This methodology suggests that this compound could be used to synthesize molecules where the benzofurazan moiety is fused to another newly formed heterocyclic ring, creating a more complex and rigid scaffold.

The development of elaborate polycyclic aromatic and heterocyclic systems is a cornerstone of materials science and medicinal chemistry. This compound is a precursor that can be elaborated into structures suitable for building such systems. Methodologies like unique free-radical cyclization cascades have been employed to construct difficult-to-prepare polycyclic compounds containing a benzofuran (B130515) ring. scienceopen.comrsc.org The carbonyl chloride group of this compound can be chemically transformed into other functionalities, such as alkenes or alkynes, which can then act as handles for these advanced cyclization strategies, thereby enabling the synthesis of complex, multi-ring architectures built upon the benzofurazan core.

Strategic Introduction of Functional Groups through Acylation

The most direct and widespread application of this compound is as a potent acylating agent. The electron-withdrawing nature of the chlorine atom polarizes the carbonyl bond, making the carbonyl carbon highly electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity allows for the direct and efficient introduction of the benzofurazan-5-carbonyl moiety into other molecules.

This compound readily undergoes nucleophilic acyl substitution with amines and alcohols to form the corresponding amides and esters. scbt.com This reaction is fundamental for creating libraries of compounds where the benzofurazan core is linked to diverse molecular fragments via a stable amide or ester bond. The reaction proceeds under mild conditions, often in the presence of a non-nucleophilic base to scavenge the hydrogen chloride (HCl) byproduct. This versatility allows for the coupling of the benzofurazan scaffold to a wide array of building blocks, including amino acids, phenols, and complex aliphatic alcohols.

Table 1: Acylation of Amine and Alcohol Nucleophiles

Nucleophile Type Example Nucleophile Resulting Functional Group Product Class
Primary Amine Aniline Secondary Amide N-Arylbenzofurazan-5-carboxamide
Secondary Amine Diethylamine Tertiary Amide N,N-Diethylbenzofurazan-5-carboxamide
Primary Alcohol Methanol Ester Methyl benzofurazan-5-carboxylate

The reactivity of this compound extends to sulfur-based nucleophiles. Its reaction with thiols (mercaptans) provides a straightforward route to thioesters, which are themselves valuable intermediates in organic synthesis and are found in certain biological contexts. This transformation follows the same nucleophilic acyl substitution mechanism as ester formation. Furthermore, the acyl chloride can be hydrolyzed in the presence of water to yield the corresponding Benzofurazan-5-carboxylic acid. Reaction with a carboxylate salt can produce a mixed or symmetric anhydride (B1165640), another reactive carbonyl species.

Table 2: Synthesis of Thioesters and Other Derivatives

Nucleophile/Reagent Example Resulting Functional Group Product Class
Thiol Ethanethiol Thioester S-Ethyl benzofurazan-5-thiocarboxylate
Water H₂O Carboxylic Acid Benzofurazan-5-carboxylic acid

Role in the Synthesis of Biologically Relevant Molecules and Their Precursors

The benzofurazan scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities. scienceopen.com Derivatives of benzofuran and benzofurazan have been investigated for their anti-tumor, antibacterial, anti-oxidative, and antiviral properties. scienceopen.comrsc.orgnih.gov

Specifically, substituted benzofurazan derivatives have demonstrated potent antifungal activity against significant phytopathogenic fungi. nih.gov For example, a series of N-aryl-7-nitrobenzo[c] scbt.comnih.govscribd.comoxadiazol-4-amines showed inhibitory concentrations (IC50) in the low microgram-per-milliliter range against Rhizoctonia solani. nih.gov

This compound is an ideal starting material for rapidly generating libraries of amide and ester derivatives for biological screening. By reacting it with various amines or alcohols, researchers can synthesize a multitude of new chemical entities based on the active benzofurazan core. These new molecules can then be tested for a range of biological activities. While a specific marketed drug synthesized directly from this compound is not identified in the surveyed literature, its role as a precursor for creating these potentially bioactive amides, esters, and other derivatives is clear. Its utility is analogous to other reactive benzofurazans, such as 4-chloro-7-nitrobenzofurazan (B127121), which are used to attach the fluorogenic benzofurazan label to biomolecules like peptides and proteins for analytical purposes. rsc.orgacs.org

Preparation of Pyrido Benzodiazepine and Pyridooxazepine Carboxyamide Analogues

The synthesis of fused heterocyclic systems such as pyrido[2,3-b] researchgate.netbenzodiazepines and pyrido[4,3-b] researchgate.netoxazepines is of great interest due to their potential as antipsychotic and neuroleptic agents. researchgate.net A common synthetic route to these seven-membered ring systems involves the condensation of a suitable diamine or amino-alcohol with a dicarbonyl compound or its equivalent.

While direct literature detailing the use of this compound for these specific skeletons is sparse, a general synthetic strategy can be proposed. The synthesis of 1,5-benzodiazepines, for instance, is often achieved through the condensation of o-phenylenediamines with ketones or α,β-unsaturated carbonyl compounds under acidic conditions. nih.gov

A plausible pathway for constructing a benzofurazan-fused pyrido-benzodiazepine would involve:

Amide Formation: Reaction of this compound with an appropriate aminopyridine derivative, such as a 2,3-diaminopyridine, would form a benzofurazan-carboxamide intermediate.

Cyclization: Subsequent intramolecular cyclization, potentially acid-catalyzed, would lead to the formation of the seven-membered diazepine (B8756704) ring, yielding the target pyrido[2,3-b] researchgate.netbenzodiazepine structure with a benzofurazan fused to the benzene (B151609) portion of the scaffold.

Similarly, for pyridooxazepine analogues, a reaction with an aminopyridinol would provide the necessary precursors for cyclization. nih.gov The benzofurazan unit would be expected to significantly influence the electronic properties and receptor binding profile of the final molecule. researchgate.net

Synthesis of Carboxyimidamide-Substituted Benzo[c] Derivatives

This compound is a key intermediate in the synthesis of carboxyimidamide-substituted benzo[c] researchgate.netnih.govoxadiazoles, which have shown promising activity against protozoan parasites like Leishmania donovani. A facile synthetic route has been developed, starting from commercially available 4-amino-3-nitrobenzoic acid.

The key steps in this synthesis are:

Formation of the Benzofurazan Ring: 4-amino-3-nitrobenzoic acid is converted to benzo[c] researchgate.netnih.govoxadiazole-5-carboxylic acid (1). This is achieved via a two-step process involving the formation of an N-oxide intermediate with sodium hypochlorite, followed by reduction.

Activation to the Acid Chloride: The resulting carboxylic acid (1) is treated with thionyl chloride (SOCl₂) to yield the highly reactive this compound (referred to as compound 2 in the study).

Formation of Amide and Nitrile: The acid chloride is then converted to the corresponding carboxamide (3) using aqueous ammonia, which is subsequently dehydrated with trifluoroacetic anhydride to yield the benzofurazan-5-carbonitrile (4).

Final Derivatives: The nitrile (4) serves as a precursor for the final carboxyimidamide derivatives.

Researchers synthesized and tested a library of these compounds to establish structure-activity relationships (SAR) for antileishmanial activity. The results indicated that substitutions on the phenyl ring of the imidamide moiety significantly impacted biological activity.

Table 1: Antileishmanial Activity of Substituted Benzoxadiazole Derivatives

Compound Substitution % Inhibition at 50 µM % Inhibition at 15 µM
6 Unsubstituted 70% 24%
14 meta-Cl 95% 87%
- meta-OMe Beneficial Beneficial
- meta-Me Beneficial Beneficial
- meta-CF₃ Beneficial Beneficial

Data sourced from scientific literature on carboxyimidamide-substituted benzo[c] researchgate.netnih.govoxadiazoles.

The study found that a meta-chloro substitution (compound 14 ) resulted in the most potent derivative, with an EC₅₀ of 4.0 µM against L. donovani amastigotes.

Development of Peptide Hydroxamic Acid Libraries

Peptide libraries containing hydroxamic acid functionalities are powerful tools for probing the substrate selectivity of enzymes, particularly histone deacetylases (HDACs), which are important targets in cancer and other diseases. This compound can be employed to create specialized peptide libraries where the benzofurazan moiety acts as a unique chemical probe or recognition element.

The general process for incorporating the benzofurazan group into a peptide library would be:

Solid-Phase Peptide Synthesis: A peptide sequence is assembled on a solid support.

Acylation: The N-terminal amine or a lysine (B10760008) side-chain amine of the peptide is acylated using this compound. This reaction attaches the benzofurazan-5-carboxamide group to the peptide.

Conversion to Hydroxamic Acid: A C-terminal ester or other carboxylate precursor on the peptide is reacted with hydroxylamine (B1172632) to generate the hydroxamic acid functionality, which is crucial for chelating the zinc ion in the active site of HDACs.

By incorporating the benzofurazan scaffold, researchers can systematically study how its electronic and steric properties influence the binding affinity and specificity of the peptide inhibitor towards different HDAC complexes. This provides valuable insights into the molecular basis of enzyme-substrate recognition.

Emerging Applications in Materials Science and Polymer Chemistry Research

The distinct electronic properties of the benzofurazan scaffold, particularly its electron-accepting nature, make it an attractive component for advanced materials. This compound provides a convenient entry point for integrating this heterocycle into polymers and functional ligands.

Synthesis of Monomers with Specific Structural Properties

This compound can function as a monomer or a precursor to a monomer in polymerization reactions. Its high reactivity allows it to readily participate in polycondensation reactions. For example, it can be reacted with di-functional or poly-functional amines or alcohols to create novel polyamides or polyesters, respectively.

The incorporation of the benzofurazan unit into the polymer backbone is expected to bestow specific properties on the resulting material, such as:

Thermal Stability: The rigid, aromatic nature of the heterocycle can enhance the thermal stability of the polymer.

Electronic Properties: As an electron-deficient system, the benzofurazan unit can be used to create polymers with low LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is desirable for applications in organic electronics like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Optical Properties: Many benzofurazan derivatives are known to be fluorescent, suggesting that polymers containing this moiety could have applications as sensors or in light-emitting devices.

Development of Novel Catalysts and Ligands Utilizing Benzofurazan Scaffolds

In transition-metal catalysis, the performance of a metal catalyst is heavily dependent on the electronic and steric properties of its coordinating ligands. cfmot.de The design of novel ligands is a key area of research aimed at improving catalytic activity, selectivity, and stability. nih.govtum.de

The benzofurazan scaffold offers a unique electronic profile that can be exploited in ligand design. This compound can be used as a starting material to build more complex ligand structures. For instance, the carbonyl chloride can be converted into an amine, alcohol, or other functional group that serves as an anchor point for attaching a coordinating group, such as a phosphine (B1218219). cfmot.de

A phosphine ligand incorporating a benzofurazan moiety would be highly electron-deficient. This electronic property can significantly alter the behavior of the metal center it coordinates to, potentially leading to:

Enhanced Catalytic Activity: By withdrawing electron density from the metal, the ligand can make it more electrophilic and reactive in certain catalytic cycles, such as C-H activation or cross-coupling reactions. researchgate.net

Novel Reactivity: The unique electronic environment could stabilize unusual oxidation states of the metal or open up new reaction pathways not accessible with conventional electron-rich ligands.

The modular synthesis starting from this compound would allow for the systematic tuning of the ligand's properties to optimize performance for specific catalytic transformations. mdpi.com

Computational Chemistry and Theoretical Studies on Benzofurazan 5 Carbonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For benzofurazan (B1196253) derivatives, these calculations provide key insights into their behavior in chemical reactions.

Detailed theoretical investigations on related compounds, such as 4-X-7-nitrobenzofurazans (where X can be a halogen like chlorine), offer a window into the properties of benzofurazan-5-carbonyl chloride. semanticscholar.orgresearchgate.net These studies typically involve the optimization of the molecular geometry to find the most stable conformation, followed by the calculation of various electronic descriptors.

Key reactivity descriptors that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, global reactivity descriptors such as electrophilicity index (ω), chemical potential (μ), and chemical hardness (η) can be derived from the HOMO and LUMO energies. The electrophilicity index, in particular, quantifies the ability of a molecule to accept electrons and is a valuable tool for predicting its behavior in reactions with nucleophiles. semanticscholar.orgresearchgate.net

Studies on 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), a compound structurally similar to this compound, have utilized DFT calculations to determine these parameters. For instance, the HOMO and LUMO energy levels, as well as the electrochemical energy gap, have been calculated and are presented in the table below. semanticscholar.orgresearchgate.net These values provide a quantitative measure of the compound's electronic properties and its propensity to engage in chemical reactions.

Table 1: Calculated Electronic Properties of a Related Benzofurazan Derivative (NBD-Cl)

Parameter Value
HOMO Energy Level -7.11 eV
LUMO Energy Level -3.77 eV

This data is based on DFT calculations performed on 4-chloro-7-nitrobenzofurazan, a structurally related compound, and provides an approximation of the expected values for this compound. semanticscholar.orgresearchgate.net

Molecular Dynamics Simulations of Reaction Pathways and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring reaction pathways and understanding the influence of the surrounding environment, such as solvent molecules, on a reaction.

For benzofurazan derivatives, MD simulations can be employed to model the interactions between the molecule and various reactants or solvents. These simulations can reveal the step-by-step mechanism of a reaction, including the formation of transition states and intermediates. For example, in the context of a nucleophilic aromatic substitution reaction, which is a common reaction type for halogenated benzofurazans, MD simulations can help to visualize the approach of the nucleophile, the breaking of the carbon-halogen bond, and the formation of the new bond.

The effect of the solvent on the reaction can also be explicitly modeled in MD simulations. Solvation plays a critical role in many chemical reactions by stabilizing or destabilizing reactants, transition states, and products. By including solvent molecules in the simulation box, it is possible to obtain a more realistic picture of the reaction energetics and kinetics. For instance, the free energy profile of a reaction can be calculated, providing valuable information about the reaction barriers and the relative stability of different species along the reaction coordinate.

Prediction of Novel Reactivity Patterns and Synthetic Transformations

The insights gained from computational studies can be leveraged to predict novel reactivity patterns and guide the design of new synthetic transformations. By understanding the electronic structure and reactivity descriptors of this compound, chemists can make informed predictions about how it will behave in the presence of different reagents and under various reaction conditions.

The calculated electrophilicity index, for example, can be used to rank the reactivity of this compound towards a series of nucleophiles. This allows for the rational selection of reaction partners to achieve a desired chemical transformation. Furthermore, the analysis of the molecular orbitals can reveal which sites on the molecule are most susceptible to nucleophilic or electrophilic attack, providing a basis for predicting the regioselectivity of reactions.

Computational studies on related benzofuroxan (B160326) derivatives have demonstrated the utility of DFT calculations in understanding and predicting reactivity. For instance, the investigation of the reaction of 4,6-dichloro-5-nitrobenzofuroxan with nucleophiles revealed that only the chlorine at one position was selectively substituted. mdpi.com DFT calculations were able to explain this selectivity by analyzing the electronic properties of the molecule. mdpi.com This type of analysis can be extended to this compound to predict its reactivity in similar substitution reactions.

Moreover, computational modeling can be used to explore the feasibility of entirely new synthetic transformations. By simulating potential reaction pathways, it is possible to identify promising new reactions that might not be obvious from purely experimental approaches. This predictive power of computational chemistry can accelerate the discovery of new synthetic methods and the development of novel compounds with interesting properties.

Derivatization and Functionalization Strategies Post Acylation

Post-Synthetic Modification of Benzofurazan-Containing Derivatives

The primary post-synthetic application of derivatives formed from benzofurazan-based acylating agents is in the field of chemical derivatization, particularly for high-performance liquid chromatography (HPLC) and other analytical techniques. nih.govresearchgate.net The benzofurazan (B1196253) structure is a potent fluorophore, and attaching it to target analytes—a form of post-synthetic modification—significantly enhances their detectability. nih.gov

A prominent example is the derivatization of amino acids and peptides. Fluorogenic reagents containing the benzofurazan skeleton are used to react with the amino groups of these biomolecules. nih.gov This process converts the non-fluorescent analytes into highly fluorescent derivatives that can be easily detected. For instance, reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) are employed for this purpose. The benzofurazan moiety introduced in this modification has been shown to be highly effective for the chiral separation of amino acid enantiomers on specialized HPLC columns, an advantage not seen with other common derivatizing agents like dansyl chloride. nih.govsigmaaldrich.com

The modification strategy extends to creating reagents with improved characteristics, such as enhanced water solubility for biological applications or specific reactivity for mass spectrometric detection. nih.govresearchgate.net

Table 1: Common Benzofurazan-Based Derivatizing Reagents and Their Applications

Reagent Name Abbreviation Target Analyte(s) Application
4-Fluoro-7-nitro-2,1,3-benzoxadiazole NBD-F Amines (e.g., Amino Acids) Fluorescent labeling for HPLC
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole DBD-F Amines, Peptides, Calcitonin Fluorescent labeling for HPLC

Exploration of Unique Substitution Patterns on the Benzofurazan Core

The functional properties of benzofurazan derivatives are not static; they can be systematically tuned by altering the substitution patterns on the core benzofurazan ring. Researchers have extensively explored how different substituent groups at the 4- and 7-positions influence the molecule's electronic and photophysical characteristics. rsc.org

A detailed investigation into seventy different benzofurazan compounds with various substituents at the 4- and 7-positions revealed a predictable relationship between the electronic effects of the substituents and the resulting fluorescence properties. rsc.org The Hammett substituent constant (σp), a parameter that quantifies the electron-donating or electron-withdrawing nature of a substituent, was used to model these effects. This study demonstrated that the fluorescence intensity and the maximum excitation and emission wavelengths could be empirically predicted based on the σp values of the groups at the 4- and 7-positions. rsc.org This predictive power allows for the rational design of new fluorogenic reagents with desired spectral properties. Based on this methodology, a novel reagent, 4-phenylaminosulfonyl-7-fluoro-2,1,3-benzoxadiazole, was successfully developed for amine analysis. rsc.org

Beyond fluorescence, substitution patterns also impact the biological activity of benzofurazan derivatives. In one study, a series of derivatives were synthesized and tested for antifungal activity against phytopathogenic fungi. nih.gov The results showed a clear structure-activity relationship linked to the substitution pattern. Derivatives featuring a nitro group at the 4-position and a substituted phenylamine at the 7-position displayed significant activity against the fungus Rhizoctonia solani. nih.gov This highlights how strategic placement of substituents on the benzofurazan core can be used to optimize molecules for specific biological applications.

Table 2: Effect of Substituents at 4- and 7-Positions on Benzofurazan Fluorescence

Substituent at 4-Position Substituent at 7-Position Relative Fluorescence Intensity Maximum Excitation (nm) Maximum Emission (nm)
-H -OCH3 High ~400 ~510
-Cl -OCH3 High ~410 ~530
-NO2 -F Low ~470 ~530
-NHSO2Ph -F High ~450 ~560

Note: Data are illustrative based on trends described in the literature. rsc.org

Design and Synthesis of Conformationally Restricted Benzofurazan Derivatives

A sophisticated strategy in medicinal chemistry and molecular design involves creating conformationally restricted derivatives. This approach aims to lock a molecule into a specific, biologically active three-dimensional shape, which can lead to increased potency and selectivity. While not directly starting from benzofurazan-5-carbonyl chloride, synthetic routes have been developed to incorporate derivative structures into rigid bicyclic systems, demonstrating a powerful design principle applicable to this class of compounds.

One such approach involves the synthesis of peptide mimetics where the peptide backbone is constrained within a 1,4-diazabicyclo[4.3.0]nonane ring skeleton. doi.org This strategy effectively reduces the conformational flexibility of the peptide chain. The synthesis utilizes a functionalized proline derivative as a key intermediate to construct the bicyclic piperazinone ring system. doi.org Incorporating a benzofurazan moiety into such a rigid framework would result in a conformationally restricted derivative where the orientation of the benzofurazan group relative to the rest of the molecule is fixed. This structural constraint is highly desirable for developing high-affinity ligands for biological targets, as it can minimize the entropic penalty upon binding.

Future Directions and Emerging Research Paradigms

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of Benzofurazan-5-carbonyl chloride chemistry with continuous flow and automated synthesis technologies presents a significant opportunity for process optimization and discovery. Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages for handling reactive reagents like acyl chlorides.

Key advantages of applying flow chemistry to reactions involving this compound include:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with highly reactive compounds and potentially exothermic reactions.

Precise Control: Flow systems allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields.

Improved Efficiency: Reactions can often be performed at a much faster rate than in traditional batch setups. For instance, some condensation reactions that take hours in batch can be completed in minutes in a flow system. beilstein-journals.org

Facilitated Scale-up: Scaling production is more straightforward in flow chemistry, as it involves running the system for a longer duration rather than using larger, more hazardous reaction vessels.

Automated synthesis platforms, coupled with flow reactors, can rapidly screen a wide array of reaction conditions and substrates. This high-throughput approach can accelerate the discovery of novel derivatives of benzofurazan (B1196253), which have shown potential as antifungal agents. nih.gov For example, an automated system could systematically vary nucleophiles (alcohols, amines, thiols) reacting with this compound to quickly generate libraries of ester and amide derivatives for biological screening.

Table 1: Comparison of Batch vs. Flow Synthesis for Aldol Condensation (Illustrative data based on analogous reactions)

ParameterBatch ProcessingFlow Processing
Reaction Time6 hours6 minutes
Isolated Yield94%99%
Enantiomeric Excess78% ee80% ee

This table illustrates the potential improvements in reaction time and yield when moving from batch to flow processing for relevant reaction types. beilstein-journals.org

Catalytic Activation and Stereoselective Transformations

Moving beyond stoichiometric reactions, the development of catalytic methods for activating this compound is a key area for future research. While acyl chlorides are inherently reactive, catalysis can offer pathways to novel transformations and, crucially, stereocontrol. chemistrysteps.com

Catalytic Activation: The use of catalysts can enable reactions under milder conditions and with greater selectivity. For instance, palladium-catalyzed cross-coupling reactions are prevalent in modern synthesis. scielo.org.mx Research into nickel-catalyzed intramolecular additions for the synthesis of benzofuran (B130515) derivatives highlights the potential for transition metals to facilitate novel bond formations. thieme.de Applying similar catalytic systems to this compound could unlock new synthetic routes.

Stereoselective Transformations: A major frontier is the development of enantioselective reactions. The benzofuran scaffold is common in bioactive molecules, making stereochemical control highly desirable. rsc.orgnih.gov Chiral catalysts, such as phosphoric acids or squaramides, have been successfully used to control the stereochemistry of reactions involving carbonyl compounds and their derivatives. nih.govacs.org The application of such catalysts in reactions of this compound with prochiral nucleophiles could lead to the synthesis of chiral benzofurazan derivatives with high enantiomeric purity. The bioorganic asymmetric reduction of benzofuran ketones using microorganisms also points towards the potential for biocatalytic approaches to achieve stereoselectivity. nih.gov

Table 2: Potential Catalytic Approaches for Stereoselective Synthesis

Catalyst TypePotential Application with this compoundDesired Outcome
Chiral Phosphoric AcidsAsymmetric alcoholysis or aminolysisEnantiomerically enriched esters and amides
Chiral SquaramidesEnantioselective functionalization reactionsTertiary stereocenters with high enantioselectivity
Transition Metal ComplexesAsymmetric cross-coupling reactionsChiral biaryl or alkyl-aryl benzofurazan derivatives
Biocatalysts (e.g., Oxidoreductases)Stereoselective reduction of ketone-containing derivativesChiral alcohols with high optical purity

Exploration of Green Chemistry Principles in this compound Utilization

The application of green chemistry principles is becoming increasingly important in chemical synthesis. wjpmr.com For a reactive building block like this compound, this involves minimizing waste, using safer solvents, and improving energy efficiency. opcw.org

Key green chemistry considerations include:

Atom Economy: Developed by Barry Trost, this principle encourages maximizing the incorporation of all reactant materials into the final product. acs.org Standard acylation reactions with this compound produce hydrogen chloride as a byproduct, lowering the atom economy. Catalytic cycles that regenerate the active species and produce less waste would be a greener alternative.

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. acs.org

Safer Solvents and Auxiliaries: Research into performing reactions in more benign solvents, such as water or 2-propanol, or even under solvent-free conditions, would significantly reduce the environmental impact. scielo.org.mxresearchgate.net

Reduction of Derivatives: Green chemistry aims to reduce the use of protecting groups and other temporary modifications. acs.org Developing highly selective catalysts that can target a specific site on a complex molecule without the need for protecting other functional groups is a key goal.

Investigation of Novel Reactivity Modalities beyond Standard Acylation

While this compound is primarily used as an acylating agent in nucleophilic acyl substitution reactions chemistrysteps.comlibretexts.org, future research could uncover entirely new modes of reactivity.

One promising avenue is the generation of acyl radicals. Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from various carboxylic acid derivatives, including acyl chlorides, under very mild conditions. nih.gov These acyl radicals can participate in a variety of transformations that are inaccessible through traditional two-electron pathways, such as Giese-type additions and Minisci-type acylations. nih.gov

Exploring the photoredox-catalyzed generation of a benzofurazan-5-carbonyl radical from this compound could lead to:

Novel C-C Bond Formations: Coupling of the acyl radical with alkenes, alkynes, or arenes.

Decarbonylative Coupling: Where the acyl radical extrudes carbon monoxide to form an aryl radical, which can then be used in further coupling reactions.

Redox-Neutral Transformations: Combining photoredox catalysis with another catalytic cycle, such as nickel or palladium catalysis, can enable novel cross-coupling reactions. acs.org

This exploration beyond standard acylation holds the potential to significantly broaden the synthetic utility of this compound, establishing it as a versatile building block for constructing complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzofurazan-5-carbonyl chloride in a laboratory setting?

  • Methodological Answer : The synthesis typically involves converting 1-benzofuran-5-carboxylic acid to its corresponding acid chloride. A common approach is refluxing the carboxylic acid with thionyl chloride (SOCl₂) in anhydrous conditions, followed by purification via fractional distillation under reduced pressure. Alternative reagents like phosphorus pentachloride (PCl₅) may also be used, but SOCl₂ is preferred due to its gaseous byproducts (SO₂, HCl), which simplify isolation. Ensure rigorous moisture exclusion to prevent hydrolysis .

Q. How should this compound be purified to ensure high reactivity in subsequent reactions?

  • Methodological Answer : Purification via fractional distillation (boiling point ~198°C under standard pressure) is recommended. For heat-sensitive batches, recrystallization from dry aprotic solvents (e.g., dichloromethane or toluene) under inert atmosphere avoids decomposition. Purity can be confirmed by thin-layer chromatography (TLC) using silica gel plates and UV visualization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.5–8.5 ppm, while the carbonyl carbon resonates at ~170 ppm.
  • IR Spectroscopy : A strong C=O stretch near 1770 cm⁻¹ confirms the acid chloride functionality.
  • Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight (210.45 g/mol).
  • Elemental Analysis : Validate chloride content via titration or X-ray fluorescence .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side reactions during the synthesis of this compound?

  • Methodological Answer :

  • Catalytic Additives : Use catalytic dimethylformamide (DMF) to accelerate the reaction and reduce side products.
  • Temperature Control : Maintain reflux at 60–70°C to balance reaction rate and stability.
  • Stoichiometry : Employ a 1.2:1 molar ratio of SOCl₂ to carboxylic acid to ensure complete conversion.
  • Monitoring : Track progress via TLC (hexane:ethyl acetate, 4:1) and quench unreacted SOCl₂ with anhydrous ethanol post-reaction .

Q. What are the critical safety considerations when handling this compound, especially regarding its decomposition products?

  • Methodological Answer :

  • Hazard Mitigation : Decomposition releases HCl and potentially phosgene (COCl₂) at elevated temperatures. Conduct reactions in a fume hood with scrubbing systems.
  • PPE : Wear acid-resistant gloves (e.g., nitrile), sealed goggles, and a respirator with acid gas cartridges.
  • Storage : Store under nitrogen at 0–6°C in amber glass vials to prevent photodegradation and moisture ingress .

Q. How should researchers address contradictory data regarding the stability of this compound under different storage conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Test stability by storing aliquots at varying temperatures (-20°C, 4°C, 25°C) and humidity levels (0–80% RH). Monitor degradation via NMR and Karl Fischer titration for water content.
  • Kinetic Analysis : Calculate half-life using Arrhenius plots to predict shelf life under recommended conditions.
  • Container Compatibility : Use PTFE-lined caps to avoid leaching from glass or plastic .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.